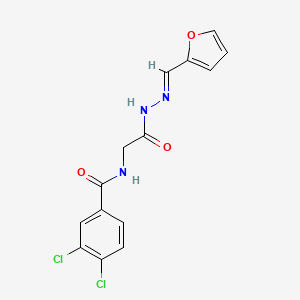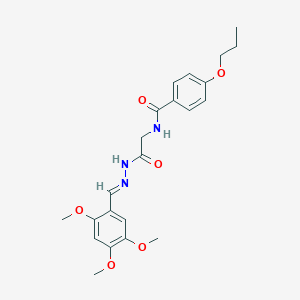
4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that features a triazole ring, a pyridine ring, and an anthracene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: This step often involves the use of pyridine derivatives that can be coupled with the triazole ring through nucleophilic substitution or other coupling reactions.
Attachment of the Anthracene Moiety: The anthracene group can be introduced via a condensation reaction with an aldehyde derivative of anthracene, forming the methylene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
科学的研究の応用
4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings may facilitate binding to specific sites, while the anthracene moiety could contribute to the compound’s overall stability and reactivity. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-((9-Anthrylmethylene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- 4-((9-Anthrylmethylene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- 4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL thiol
Uniqueness
The uniqueness of 4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide lies in its specific combination of functional groups and structural features. The presence of the anthracene moiety, in particular, may impart unique photophysical properties, making it distinct from other similar compounds.
特性
分子式 |
C22H15N5S |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
4-[(E)-anthracen-9-ylmethylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H15N5S/c28-22-26-25-21(17-8-5-11-23-13-17)27(22)24-14-20-18-9-3-1-6-15(18)12-16-7-2-4-10-19(16)20/h1-14H,(H,26,28)/b24-14+ |
InChIキー |
NGXBISHLZKIFSW-ZVHZXABRSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N4C(=NNC4=S)C5=CN=CC=C5 |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN4C(=NNC4=S)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B12016253.png)
![[3-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12016259.png)

![N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016272.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016280.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B12016281.png)
![4-hydroxy-3-methoxy-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12016293.png)

![3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-(ethylamino)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12016299.png)


![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016321.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12016330.png)
